

# Technical Guide: 2-methyl-7-phenyl-1H-indene (CAS Number 153733-75-6)

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## Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913

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## Introduction

This technical guide provides a comprehensive overview of **2-methyl-7-phenyl-1H-indene** (CAS Number: 153733-75-6), a substituted indene derivative. While specific biological data for this compound is not extensively available in public literature, this guide draws upon research on structurally related indene compounds to highlight its potential as a subject for investigation in drug discovery and development. The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes the known physicochemical properties of **2-methyl-7-phenyl-1H-indene** and presents potential biological applications and experimental protocols based on analogous compounds.

## Physicochemical Properties

A summary of the known physical and chemical properties of **2-methyl-7-phenyl-1H-indene** is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental protocols.

Table 1: Physicochemical Data for **2-methyl-7-phenyl-1H-indene**

Property	Value	Reference
CAS Number	153733-75-6	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub>	[1]
Molecular Weight	206.28 g/mol	[1]
IUPAC Name	2-methyl-7-phenyl-1H-indene	[1]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	47-49 °C	[2]
Boiling Point	120 °C at 0.1 mmHg	[2]
Density	1.057 g/cm <sup>3</sup>	[2]
Solubility	Information not available	
SMILES	<chem>Cc1cc2c(cccc2c1)c3ccccc3</chem>	[1]
InChIKey	JQCCMEDYANGBOG-UHFFFAOYSA-N	[1]

## Potential Biological Activity and Therapeutic Areas

While direct biological studies on **2-methyl-7-phenyl-1H-indene** are limited, the broader class of indene derivatives has shown significant promise in several therapeutic areas, primarily in oncology.

### Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on substituted indene and dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization.[3][4][5] These compounds often bind to the colchicine site on  $\beta$ -tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in cancer cells.[4]

Table 2: Representative Antiproliferative and Tubulin Polymerization Inhibition Data for Analogous Dihydro-1H-indene Derivatives

Compound ID	Cancer Cell Line	Antiproliferative IC <sub>50</sub> (μM)	Tubulin Polymerization Inhibition IC <sub>50</sub> (μM)	Reference
12d	K562 (Leukemia)	0.028	3.24	[4]
A549 (Lung)	0.087	[4]		
HeLa (Cervical)	0.078	[4]		
H22 (Hepatoma)	0.068	[4]		
Analogue 31	Not specified	11	[3]	

Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative. Analogue 31 is another indene-based compound evaluated for tubulin polymerization inhibition.

The structural similarity of **2-methyl-7-phenyl-1H-indene** to these active compounds suggests it could be a valuable candidate for screening as an anticancer agent targeting tubulin.

## Other Potential Activities

Indene derivatives have also been investigated for other biological activities, including:

- Topoisomerase I Inhibition: Indenoisoquinolines are a class of potent topoisomerase I inhibitors with anticancer properties.[6]
- Kinase Inhibition: Certain indenopyrazole and indeno[1,2-b]indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and protein kinase CK2, respectively, suggesting potential applications in cancer and other diseases.[7][8][9]
- Selective Estrogen Receptor Modulators (SERMs): 2-arylindole scaffolds, which share structural similarities with the phenyl-indene core, have been developed as SERMs for hormone-dependent breast cancers.[10]

## Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of **2-methyl-7-phenyl-1H-indene**, based on protocols used for analogous compounds.

## In Vitro Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from studies on dihydro-1H-indene derivatives.<sup>[4]</sup>

Objective: To determine the cytotoxic effect of **2-methyl-7-phenyl-1H-indene** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., K562, A549, HeLa)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well plates
- **2-methyl-7-phenyl-1H-indene** (dissolved in DMSO to create a stock solution)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **2-methyl-7-phenyl-1H-indene** in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
- Incubate the plate for 48-72 hours.

- Add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

## In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on established methods for assessing tubulin polymerization inhibitors. [\[11\]](#)

Objective: To determine if **2-methyl-7-phenyl-1H-indene** inhibits the polymerization of tubulin into microtubules.

Materials:

- Purified tubulin (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl<sub>2</sub>, 0.5 mM EGTA, pH 6.9)
- GTP solution (10 mM)
- Glycerol
- Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
- Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
- Black 96-well plates
- Fluorescence microplate reader with temperature control

Procedure:

- Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.
- Prepare serial dilutions of **2-methyl-7-phenyl-1H-indene** and controls in General Tubulin Buffer.
- Pre-warm the 96-well plate and the microplate reader to 37°C.
- Add 50 µL of the test compound dilutions or controls to the appropriate wells.
- To initiate the reaction, add 50 µL of the 2x tubulin solution to each well.
- Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
- Plot fluorescence intensity versus time to generate polymerization curves.
- Calculate the rate and extent of polymerization and determine the IC<sub>50</sub> value for inhibition.

## Signaling Pathways and Mechanistic Visualization

Based on the prevalent mechanism of action for bioactive indene derivatives, the primary signaling pathway affected is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

## Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an indene derivative acting as a tubulin polymerization inhibitor.

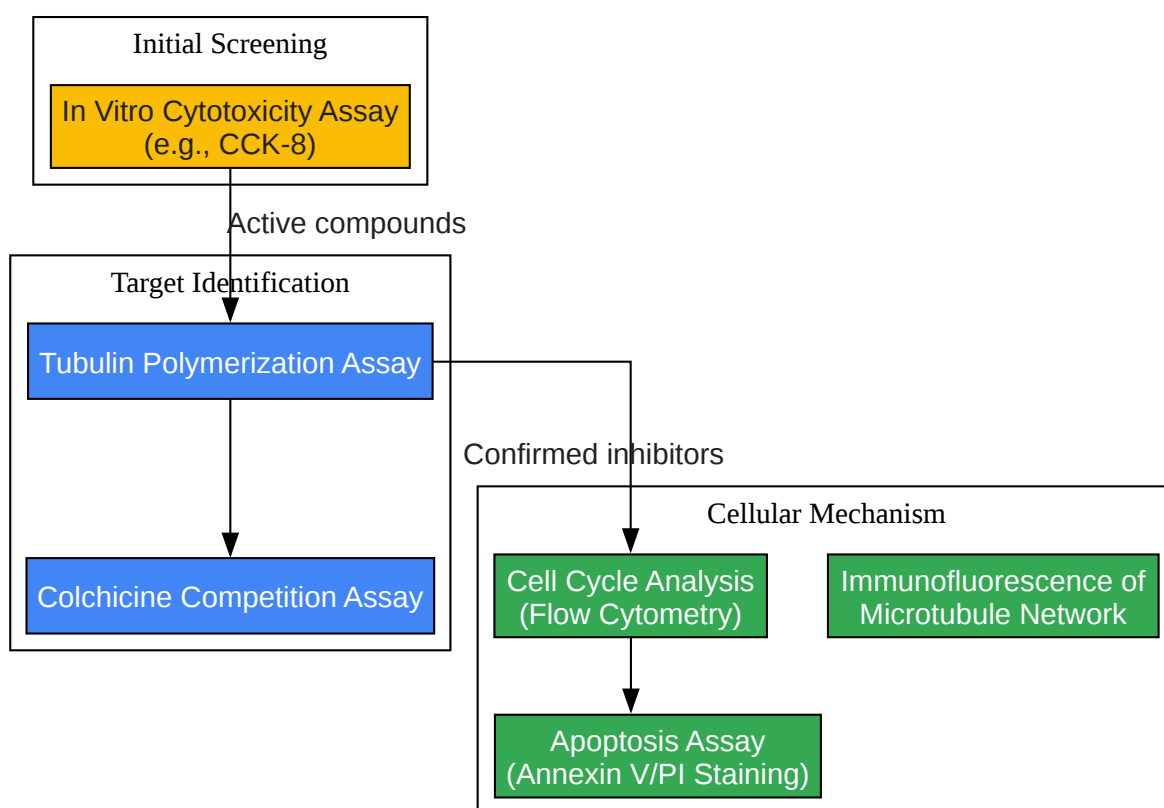


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Caption: Proposed mechanism of action for indene derivatives as tubulin polymerization inhibitors.

## Experimental Workflow for Mechanistic Studies

The following workflow outlines a typical sequence of experiments to elucidate the mechanism of action of a potential anticancer indene derivative.



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Caption: Experimental workflow for characterizing anticancer indene derivatives.

## Conclusion

**2-methyl-7-phenyl-1H-indene**, while not extensively studied for its biological properties, belongs to a class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a framework for its investigation by summarizing its known physicochemical properties and presenting detailed experimental protocols and potential mechanisms of action based on structurally related, biologically active indene derivatives. Further research into this specific compound is warranted to determine its bioactivity profile and potential for drug development.

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